molecular formula C17H22N2O4 B3953508 ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate

ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate

Cat. No. B3953508
M. Wt: 318.4 g/mol
InChI Key: MKTRVTJOXFNJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate, also known as EAPC, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

Ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate acts as a sigma-1 receptor modulator, binding to the receptor and altering its activity. This leads to downstream effects on various physiological processes, including calcium signaling, protein kinase C activity, and neurotransmitter release. The exact mechanism of action of this compound is still being studied, but it is believed to have a neuroprotective effect through its modulation of the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects, particularly in the nervous system. It has been shown to modulate calcium signaling and protein kinase C activity, leading to changes in neurotransmitter release. Additionally, this compound has been found to have a neuroprotective effect in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate in lab experiments is its high purity and well-established synthesis methods. Additionally, its unique mechanism of action and potential therapeutic applications make it an interesting compound to study. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate in scientific research. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. This compound may also have applications in other areas of research, such as cancer biology and immunology. Overall, this compound is a promising compound for scientific research with many potential applications.

Scientific Research Applications

Ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuronal plasticity, and neuroprotection. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-(2-acetamidobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-3-23-17(22)13-7-6-10-19(11-13)16(21)14-8-4-5-9-15(14)18-12(2)20/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTRVTJOXFNJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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